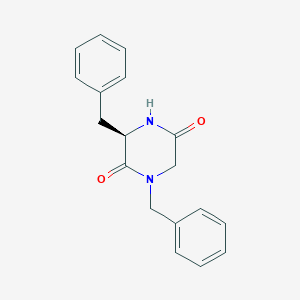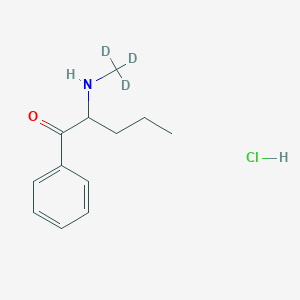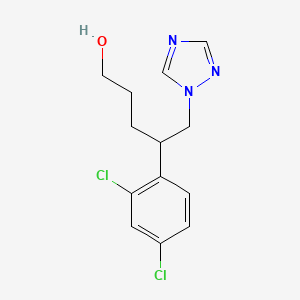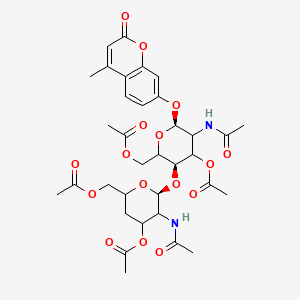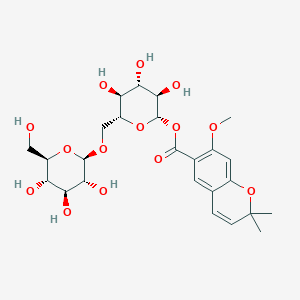
Macrophylloside D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Macrophylloside D is a natural product derived from the roots of Gentiana macrophylla, a plant commonly used in traditional Chinese medicine. It is a phenolic compound with the molecular formula C25H34O14 and a molecular weight of 558.53 g/mol . This compound has attracted significant attention due to its potential therapeutic properties, including anticancer and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Macrophylloside D involves several steps, including the extraction of the compound from the roots of Gentiana macrophylla. High-performance countercurrent chromatography (HPCCC) has been employed to isolate this compound efficiently . The n-butanol-soluble extract of Gentiana macrophylla contains hydrophilic iridoids, including this compound, which can be further purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant material. The roots of Gentiana macrophylla are harvested, dried, and ground into a fine powder. The powdered material is then subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, or acetone . The extract is concentrated and purified using chromatographic methods to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Macrophylloside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
科学的研究の応用
Chemistry: It serves as a valuable compound for studying phenolic structures and their reactivity.
Biology: Macrophylloside D has shown potential as an anticancer agent by inhibiting the activity of certain kinases involved in tumor growth. It induces apoptosis, or programmed cell death, in cancer cells.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Macrophylloside D exerts its effects through several molecular targets and pathways. It inhibits the activity of specific kinases involved in tumor growth, leading to the induction of apoptosis in cancer cells . The compound also modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .
類似化合物との比較
Macrophylloside D is structurally similar to other phenolic compounds found in Gentiana macrophylla, such as loganic acid, swertiamarin, and gentiopicroside . this compound is unique due to its specific molecular structure and potent biological activities. Unlike other compounds, this compound has shown significant anticancer and anti-inflammatory properties, making it a promising candidate for further research and development .
List of Similar Compounds
- Loganic acid
- Swertiamarin
- Gentiopicroside
This compound stands out among these compounds due to its unique combination of structural features and biological activities.
特性
分子式 |
C25H34O14 |
|---|---|
分子量 |
558.5 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate |
InChI |
InChI=1S/C25H34O14/c1-25(2)5-4-10-6-11(13(34-3)7-12(10)39-25)22(33)38-24-21(32)19(30)17(28)15(37-24)9-35-23-20(31)18(29)16(27)14(8-26)36-23/h4-7,14-21,23-24,26-32H,8-9H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-,24+/m1/s1 |
InChIキー |
BKABLXWGRDWHDB-GWOWOUNZSA-N |
異性体SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C |
正規SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


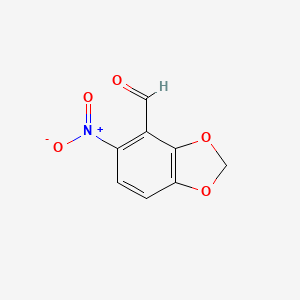
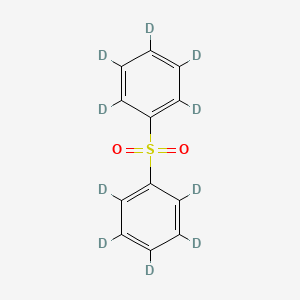
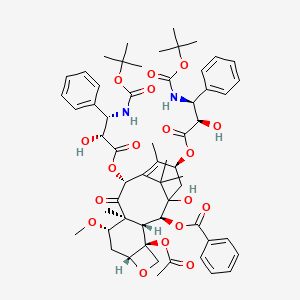
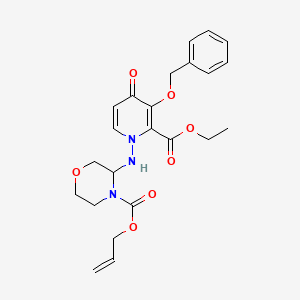
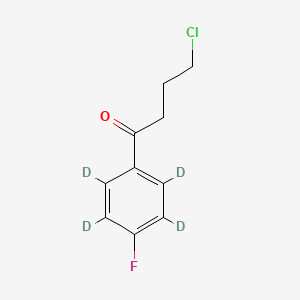
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
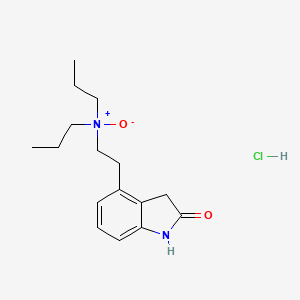
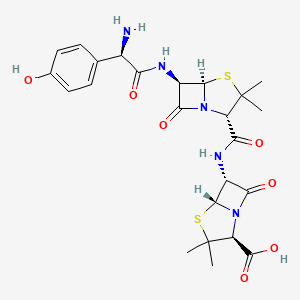
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
